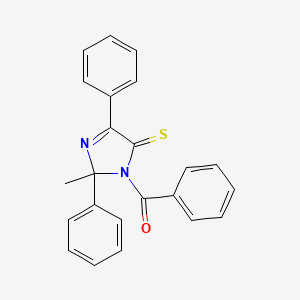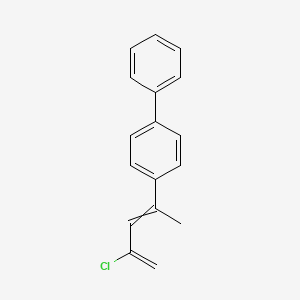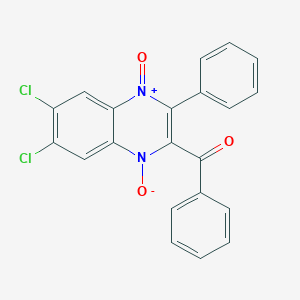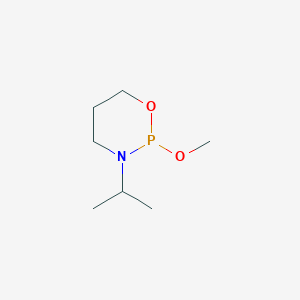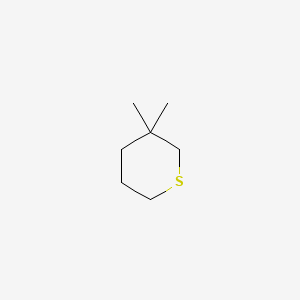
3,3-Dimethyl-thiacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-thiacyclohexane is an organic compound with the molecular formula C7H14S. It is a sulfur-containing heterocyclic compound, where the sulfur atom is part of a six-membered ring. The presence of two methyl groups at the 3-position of the ring structure distinguishes it from other thiacyclohexane derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-thiacyclohexane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with sulfur can yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-thiacyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the methyl groups.
Common Reagents and Conditions
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the ring structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound sulfoxide or sulfone, while reduction can yield this compound thiol .
Applications De Recherche Scientifique
3,3-Dimethyl-thiacyclohexane has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-thiacyclohexane involves interactions with molecular targets and pathways. The sulfur atom in the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, it can form thiyl radicals, which are reactive intermediates in many chemical processes . These radicals can initiate cascade reactions, leading to the formation of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiacyclohexane: Lacks the two methyl groups at the 3-position, resulting in different chemical properties.
3,3-Dimethylcyclohexane: Contains a similar ring structure but lacks the sulfur atom, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-thiacyclohexane is unique due to the presence of both the sulfur atom and the two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
57259-83-3 |
|---|---|
Formule moléculaire |
C7H14S |
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
3,3-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3 |
Clé InChI |
VTTAITZGCXLKBP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
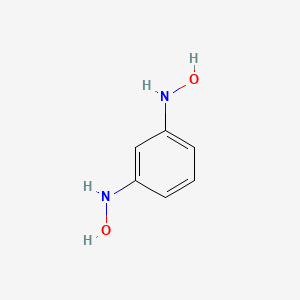
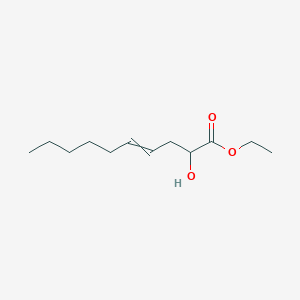
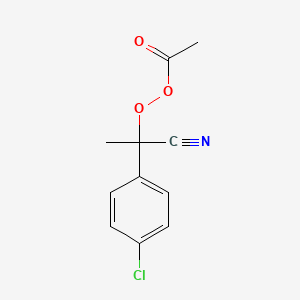
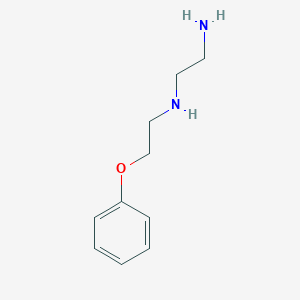
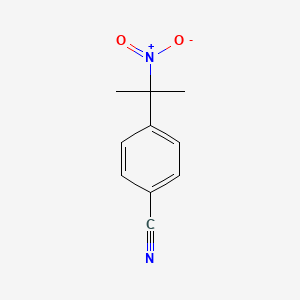
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
